N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, chlorine, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the bromine, methoxy, chlorine, and fluorine substituents through various substitution reactions. The final step involves the formation of the imine linkage under controlled conditions, often using a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imine to an amine.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of substituents and the presence of the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H13BrClFN2O2 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13BrClFN2O2/c1-27-19-6-2-12(8-16(19)22)11-25-14-4-7-20-18(10-14)26-21(28-20)15-5-3-13(24)9-17(15)23/h2-11H,1H3 |
InChI Key |
WNHSPBSYRFATHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)Br |
Origin of Product |
United States |
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